

Comprehensive Application Notes and Protocols for Robinin Chromatographic Separation and Analysis

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Introduction to Robinin and its Chromatographic Significance

Robinin (kaempferol-3-O-robinoside-7-O-rhamnoside) is a pharmacologically active **flavonoid glycoside** found in various plant species including *Robinia pseudoacacia* (black locust) and creeping oxalis (*Oxalis corniculata*). This compound has garnered significant research interest due to its potential therapeutic applications, particularly in **cancer research** where it has been studied in human breast cancer cell lines. The compound's chemical structure consists of a kaempferol aglycone with two sugar moieties, creating a **separation challenge** due to its polarity and similarity to other flavonoid glycosides. Recent studies have also identified **robinin** as a marker compound in standardized extracts, with products like NEPROBIN (a *Ganoderma lucidum* and *Robinia pseudoacacia* flower extract complex) containing approximately 10 mg/g \pm 20% **Robinin**, highlighting the need for reliable separation and quantification methods for quality control in nutraceutical and pharmaceutical applications [1].

The chromatographic separation of **robinin** presents several technical challenges that require specialized methodologies. As a flavonoid glycoside, **robinin** exhibits **intermediate polarity** and must be separated from structurally similar compounds including its aglycone (kaempferol), related flavonoids, and plant matrix components. Efficient separation requires careful optimization of extraction procedures,

chromatographic conditions, and detection parameters to achieve accurate quantification, particularly in complex biological matrices. The following application notes provide detailed protocols for the extraction, separation, quantification, and preparative purification of **robinin** to support research and development activities across multiple disciplines including pharmaceutical sciences, natural products chemistry, and metabolomics [2] [3].

Extraction and Sample Preparation Methods

Solid-Liquid Extraction from Plant Materials

Efficient extraction of **robinin** from plant materials requires optimization of multiple parameters to maximize yield while minimizing co-extraction of interfering compounds. For **robinin** extraction from *Robinia pseudoacacia* flowers, the **optimized protocol** utilizes 50% ethanol as the extraction solvent, which provides an ideal balance between extraction efficiency and selectivity. The plant material should be first freeze-dried and ground to a homogeneous particle size of approximately 0.6 mm to increase surface area while avoiding extremely fine powder that can cause filtration issues. The extraction is performed using a mass ratio of plant material to solvent between 1% and 13% (w/v), with temperature control between 10°C and 40°C to prevent thermal degradation while maintaining efficient extraction kinetics. Agitation at approximately 550 rpm for 1-24 hours ensures thorough mixing, with longer extraction times generally yielding higher amounts until equilibrium is reached [4] [1].

Following extraction, **filtration and concentration** steps are critical for obtaining a clean extract suitable for chromatographic analysis. The plant material is removed by filtration through a nylon mesh, and the extract is concentrated under vacuum at temperatures below 40°C to prevent degradation of heat-sensitive compounds. During concentration, the reduction in ethanol content can lead to precipitation of less water-soluble compounds, resulting in the formation of two phases: a brown liquid aqueous phase (S) containing polar compounds and a yellow solid phase (D) containing less polar compounds including **robinin**. These phases can be separated by centrifugation at 10,000 rpm for 10 minutes, after which both phases are dried under vacuum for further analysis or purification [4].

Alternative Extraction Methodology

An alternative extraction method specifically developed for **robinin** isolation from creeping oxalis (*Oxalis corniculata*) involves a **multi-step process** utilizing solvent partitioning to pre-concentrate the target compound before chromatographic separation. The dried plant material is first extracted with methanol using maceration or reflux extraction. The methanolic extract is then concentrated and partitioned between ethyl acetate and water, with **robinin** preferentially partitioning into the **ethyl acetate phase**. This phase is collected, concentrated, and further purified through silica gel chromatography using a chloroform-methanol gradient elution to enrich the **robinin** fraction before final chromatographic purification [3]. This approach demonstrates how solvent selection and partitioning can be leveraged to selectively concentrate **robinin** from complex plant matrices, potentially reducing the chromatographic burden in subsequent purification steps.

Table 1: Optimized Extraction Conditions for **Robinin** from Various Plant Sources

Parameter	*Robinia pseudoacacia* Flowers	<i>Oxalis corniculata</i>	*Robinia pseudoacacia* Wood
Optimal Solvent	50% ethanol	Methanol, then ethyl acetate partitioning	Ethanol-water mixtures (varying ratios)
Temperature	10-40°C	Not specified	Room temperature to 40°C
Extraction Time	1-24 hours	Not specified	18-24 hours
Solid-Liquid Ratio	1-13% (w/v)	Not specified	5-10% (w/v)
Key Advantages	High yield, low degradation	Selective pre-concentration	Adaptable for scale-up

Analytical LC Separation and Quantification

Validated LC-MS/MS Method for Biological Samples

The development and validation of a highly **sensitive and specific** liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of **robinin** and its aglycone kaempferol in biological matrices represents a significant advancement in the analytical characterization of this compound. The method employs a **C18 reversed-phase column** with a mobile phase consisting of (A) water with 0.025% formic acid and 1 mM ammonium formate and (B) acetonitrile with 0.025% formic acid. The inclusion of acid and buffer in the mobile phase enhances chromatographic performance by suppressing ionization of silanol groups and improving peak shape through ion pairing. The method utilizes **gradient elution** to achieve optimal separation of **robinin** from kaempferol and internal standards (rutin for **robinin** and fisetin for kaempferol), with a total run time optimized for high-throughput applications [2].

This validated method demonstrates **exceptional performance** with a limit of detection of 0.1 ng/mL for both **robinin** and kaempferol in cell lysate matrices. The calibration curves show excellent linearity from 1 to 250 ng/mL ($r > 0.999$) for each compound, covering the physiologically relevant concentration range for cellular uptake studies. The method exhibits **high precision and accuracy** with intra- and inter-day coefficients of variation less than 10% and accuracies within 11%. The application of this method to **robinin** cellular uptake studies in MCF-7 human breast cancer cells has demonstrated its utility for quantifying intracellular concentrations, providing valuable pharmacokinetic data for drug development applications [2].

HPLC-DAD Method for Quality Control

For quality control applications where mass spectrometry detection may not be available, a robust **high-performance liquid chromatography with diode array detection** (HPLC-DAD) method has been developed and validated for the quantification of **robinin** in plant extracts and formulated products. The method employs a C18 column (150 mm × 4.6 mm, 5 μm particle size) maintained at 25°C with a mobile phase flow rate of 1 mL/min. The mobile phase consists of (A) 0.1% formic acid in water and (B) 0.1% formic acid in a 50:50 mixture of methanol and acetonitrile. The use of a binary solvent system comprising both methanol and acetonitrile provides optimal selectivity for separating **robinin** from complex matrix components [4] [1].

The **gradient elution program** is optimized as follows: 0-15 min: 5%-25% B, 15-24 min: 25%-100% B, followed by re-equilibration at 5% B for 10 minutes before the next injection. Detection is performed using a DAD with monitoring at 280 nm (λ_{\max} for dihydrorobinetin, a related compound), 310 nm (equivalent absorbance of dihydrorobinetin and robinetin), and 366 nm (λ_{\max} for robinetin). For **robinin** specifically,

monitoring at 280 nm provides optimal sensitivity. This method has been successfully applied to the quantification of **robinin** in the NEPROBIN complex, with a reported content of 10.00 mg/g \pm 20% **robinin**, demonstrating its applicability to quality control of standardized extracts [1].

Table 2: Analytical Method Parameters for **Robinin** Quantification

Parameter	LC-MS/MS Method (Biological Samples)	HPLC-DAD Method (Quality Control)
Column	C18 column	Altima C18 (150 mm \times 4.6 mm, 5 μ m)
Mobile Phase	A: Water with 0.025% formic acid, 1 mM ammonium formate; B: Acetonitrile with 0.025% formic acid	A: 0.1% formic acid in water; B: 0.1% formic acid in methanol/acetonitrile (50/50)
Gradient Program	Not specified in detail	0-15 min: 5%-25% B; 15-24 min: 25%-100% B; 24-25 min: 100%-5% B; hold 10 min
Detection	Tandem MS, negative ion mode	DAD: 280 nm, 310 nm, 366 nm
LOD/LOQ	LOD: 0.1 ng/mL	Not specified
Linear Range	1-250 ng/mL ($r > 0.999$)	Not specified
Application	Cellular uptake studies in MCF-7 cells	Quality control of plant extracts and formulations

Preparative Purification Techniques

Centrifugal Partition Chromatography for Gram-Scale Purification

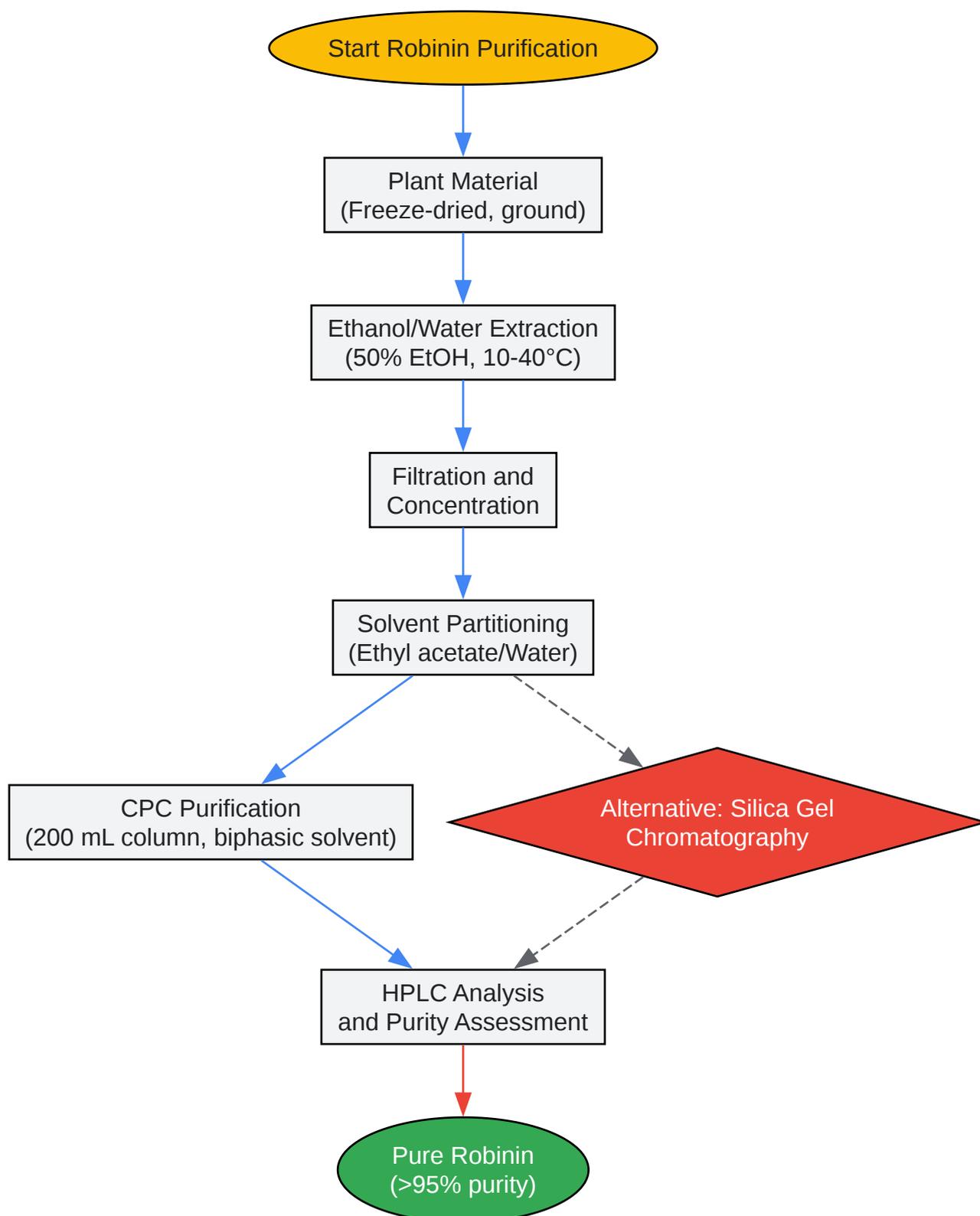
Centrifugal Partition Chromatography (CPC) has emerged as a powerful technique for the preparative-scale purification of **robinin** and related flavonoids from plant materials. CPC is a **liquid-liquid partition**

method that utilizes two immiscible solvent systems without a solid stationary phase, offering significant advantages over traditional solid-support chromatography including no irreversible adsorption, higher sample loading capacity, quantitative recovery, and lower solvent consumption. The successful purification of **robinin** and its structural analog dihydrorobinetin from *Robinia pseudoacacia* wood has been demonstrated using CPC, with the method successfully scaled up from analytical to preparative scale using a 200 mL column capable of purifying over 1.3 grams of compound in a single run [4].

The **critical optimization parameters** for CPC purification of **robinin** include the selection of an appropriate biphasic solvent system, rotation speed, flow rate, and injection volume. The solvent system must provide an ideal partition coefficient (K) for **robinin** (typically between 0.5 and 3.0), with the Arizona system (comprising heptane, ethyl acetate, methanol, and water in varying proportions) often providing suitable separation for flavonoids. The rotation speed (generally 1200-1800 rpm) generates the centrifugal field necessary to retain the stationary phase, while the flow rate and injection volume are optimized to maximize resolution while maintaining acceptable separation time. The method development typically begins with analytical-scale CPC to identify optimal conditions before transfer to preparative scale, ensuring efficient use of materials and time [4].

Silica Gel Chromatography for Laboratory-Scale Purification

For laboratory-scale purification where CPC instrumentation may not be available, **flash chromatography on silica gel** provides a viable alternative for **robinin** purification. The method developed for **robinin** isolation from creeping oxalis employs a silica gel stationary phase with a chloroform-methanol gradient elution system. The crude extract, pre-concentrated by ethyl acetate partitioning, is loaded onto the column in a minimal volume of solvent, and fractions are collected and monitored by TLC or HPLC. **Robinin** typically elutes at chloroform:methanol ratios between 8:2 and 7:3 (v/v), with final purification possibly requiring a second chromatographic step or crystallization to achieve high purity [3]. While this method offers the advantage of requiring only standard laboratory equipment, it generally provides lower recovery and resolution compared to CPC, particularly for larger-scale purifications.



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Figure 1: Workflow for Preparative Purification of **Robinin** from Plant Materials

Applications and Advanced Analytical Techniques

Cellular Uptake Studies Using Validated Methods

The **validated LC-MS/MS method** for **robinin** quantification has enabled sophisticated cellular uptake studies that provide critical information for its development as a therapeutic agent. In application studies using MCF-7 human breast cancer cells, the method has demonstrated sufficient sensitivity to quantify **intracellular robinin concentrations** following exposure, providing insights into its cellular pharmacokinetics. These studies typically involve incubation of cells with **robinin** for specified time periods, followed by washing to remove extracellular compound, cell lysis, and sample preparation prior to LC-MS/MS analysis. The ability to simultaneously quantify **robinin** and its aglycone kaempferol provides valuable information about metabolic stability and intracellular biotransformation, which are critical parameters in drug development [2].

The implementation of this analytical method in cellular studies requires careful attention to **sample preparation techniques** specific to biological matrices. Cell pellets are typically lysed using appropriate buffers, with protein precipitation using organic solvents such as acetonitrile or methanol employed to remove interfering proteins. The addition of internal standards (rutin for **robinin** and fisetin for kaempferol) prior to sample preparation corrects for variability in extraction efficiency and matrix effects. The robustness of the method has been demonstrated through precision and accuracy measurements in cell lysate matrices, with coefficients of variation less than 10% meeting accepted criteria for bioanalytical method validation [2].

Advanced Proteomic Profiling Techniques

While not directly applied to **robinin** in the available literature, **advanced proteomic profiling techniques** represent potential future applications for understanding **robinin's** mechanism of action at the molecular level. Methods such as Photoactivation-Dependent Proximity Labeling (PDPL) have been developed for spatiotemporal-resolved protein networks profiling, enabling the comprehensive identification of protein interactors for various bioactive compounds. PDPL utilizes a genetically encoded photosensitizer protein (miniSOG) fused to a protein of interest, which generates singlet oxygen upon blue light illumination to label proximal proteins with high spatial and temporal resolution [5].

This methodology could be adapted to study **robinin-protein interactions** by incorporating the photosensitizer system into cellular models used for **robinin** research. The PDPL platform offers several advantages over conventional interaction proteomics methods, including higher specificity and deeper proteomic coverage compared to TurboID, minimal perturbation to cellular pathways compared to APEX which requires hydrogen peroxide, and tunable labeling radius controlled by irradiation time. The application of such advanced proteomic techniques to **robinin** research could accelerate the identification of its molecular targets and mechanism of action, supporting its development as a therapeutic agent [5].

Table 3: Summary of Key **Robinin** Chromatographic Methods and Applications

Method Category	Primary Application	Key Advantages	Limitations
LC-MS/MS Quantification	Cellular uptake studies, pharmacokinetics	High sensitivity (LOD 0.1 ng/mL), specific, validated for biological matrices	Requires specialized instrumentation
HPLC-DAD Analysis	Quality control of extracts and products	Robust, widely accessible, suitable for routine analysis	Lower sensitivity than MS methods
CPC Purification	Gram-scale preparative purification	High recovery, no irreversible adsorption, scalable	Requires specialized equipment, method development
Silica Gel Chromatography	Laboratory-scale purification	Uses standard laboratory equipment	Lower resolution and recovery than CPC

Conclusion and Future Perspectives

The chromatographic separation and analysis of **robinin** have evolved significantly, with **robust methods** now available for everything from sensitive quantification in biological matrices to gram-scale purification from plant materials. The continued refinement of these methodologies will support further research into this promising flavonoid glycoside's therapeutic potential. The **integration of orthogonal techniques** - including LC-MS/MS for bioanalysis, HPLC-DAD for quality control, and CPC for purification - provides researchers with a comprehensive toolkit for **robinin** characterization across various applications.

Future method development will likely focus on **increasing throughput** through ultra-high-performance liquid chromatography (UHPLC) approaches, enhancing sensitivity for in vivo pharmacokinetic studies, and developing greener purification methodologies that reduce solvent consumption. Additionally, the application of advanced proteomic techniques such as proximity labeling could provide new insights into **robinin's** molecular mechanisms of action. As interest in natural product-based drug discovery continues to grow, the methodologies outlined in these application notes will serve as valuable resources for researchers exploring the therapeutic potential of **robinin** and related flavonoid compounds.

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